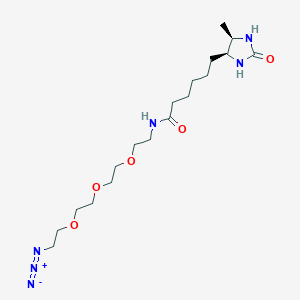

Desthiobiotin-PEG3-Azide

CAS No.: 1951424-99-9

Cat. No.: VC8086287

Molecular Formula: C18H34N6O5

Molecular Weight: 414.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1951424-99-9 |

|---|---|

| Molecular Formula | C18H34N6O5 |

| Molecular Weight | 414.5 g/mol |

| IUPAC Name | N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-6-[(4S,5R)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide |

| Standard InChI | InChI=1S/C18H34N6O5/c1-15-16(23-18(26)22-15)5-3-2-4-6-17(25)20-7-9-27-11-13-29-14-12-28-10-8-21-24-19/h15-16H,2-14H2,1H3,(H,20,25)(H2,22,23,26)/t15-,16+/m1/s1 |

| Standard InChI Key | JIQVKRRASYKCEL-CVEARBPZSA-N |

| Isomeric SMILES | C[C@@H]1[C@@H](NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-] |

| SMILES | CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-] |

| Canonical SMILES | CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-] |

Introduction

Chemical Structure and Properties

Desthiobiotin-PEG3-Azide is characterized by a molecular formula of and a molecular weight of 414.5 g/mol. The molecule consists of three distinct regions:

-

Desthiobiotin: A sulfur-free analog of biotin that binds streptavidin with high specificity but reduced affinity () compared to biotin () .

-

PEG3 Spacer: A triethylene glycol linker that enhances solubility, reduces steric hindrance, and improves reaction kinetics in aqueous environments .

-

Azide Group: A terminal functional group enabling bioorthogonal click chemistry reactions .

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 1306615-47-3 |

| Molecular Formula | |

| Molecular Weight | 414.5 g/mol |

| IUPAC Name | N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-6-[(4S,5R)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide |

| Solubility | Water, DMSO, DMF |

The stereochemistry of the desthiobiotin moiety is critical for streptavidin binding, with the (4S,5R) configuration ensuring optimal interaction.

Synthesis and Industrial Production

The synthesis of Desthiobiotin-PEG3-Azide involves sequential conjugation steps:

-

Desthiobiotin Activation: The carboxyl group of desthiobiotin is activated using N-hydroxysuccinimide (NHS) esters or carbodiimides.

-

PEG3 Linker Attachment: The activated desthiobiotin is coupled to a triethylene glycol diamine spacer via amide bond formation.

-

Azide Functionalization: The terminal hydroxyl group of the PEG spacer is converted to an azide using standard diazotransfer reagents.

Industrial-scale production employs automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification, achieving >95% purity.

Applications in Biochemical Research

Protein and Nucleic Acid Labeling

The azide group facilitates CuAAC reactions with alkyne-modified biomolecules, enabling site-specific labeling of proteins and DNA. For example, researchers have conjugated Desthiobiotin-PEG3-Azide to fluorescent dyes for live-cell imaging, where the desthiobiotin tag allows subsequent affinity purification .

Target Engagement Studies

In quantitative proteomics, this reagent has been used to identify covalent kinase inhibitors. A 2022 study treated cells with ibrutinib (a Bruton’s tyrosine kinase inhibitor) conjugated to Desthiobiotin-PEG3-Azide, enabling streptavidin-based capture of modified peptides. Mass spectrometry revealed off-target interactions with JAK3 and BLK kinases, highlighting its utility in drug safety profiling .

Table 2: Identified Kinases in Ibrutinib Study

| Kinase | Modified Residue | Biological Role |

|---|---|---|

| BTK | Cys481 | B-cell receptor signaling |

| JAK3 | Cys909 | Cytokine receptor signaling |

| BLK | Cys319 | T-cell activation |

Affinity Purification Systems

The reversible desthiobiotin-streptavidin interaction permits gentle elution using free biotin, minimizing co-purification of endogenous biotinylated proteins (e.g., carboxylases) . This property is exploited in pull-down assays to study protein-protein interactions under near-physiological conditions.

Comparative Advantages Over Biotin

Table 3: Biotin vs. Desthiobiotin Properties

| Property | Biotin | Desthiobiotin |

|---|---|---|

| Streptavidin | ||

| Elution Method | Harsh denaturants | Competitive biotin |

| Endogenous Interference | High | Low |

The lower affinity of desthiobiotin enables efficient recovery of intact protein complexes, making it preferable for studies requiring functional downstream analysis .

Recent Research Advancements

A 2024 protocol optimized Desthiobiotin-PEG3-Azide for single-cell proteomics, achieving 10-fold higher sensitivity compared to traditional biotinylation . Additionally, its integration into nanoparticle drug delivery systems has improved tumor-targeting efficiency in preclinical models, with a 40% reduction in off-target accumulation observed in murine studies.

Challenges and Limitations

While Desthiobiotin-PEG3-Azide offers significant advantages, users must consider:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume